
Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is represented by the linear formula C10H20N2O2 . The InChI Code is 1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” include a molecular weight of 200.28, and it is a liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Functional Group Transformation
A study demonstrated the Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water, showcasing the compound's utility in direct oxidation reactions leading to both tert-butoxylated and hydroxylated products under elevated temperatures. This method presents a pathway for the synthesis of complex nitrogen-containing compounds, potentially useful in pharmaceuticals and agrochemicals (Wei et al., 2011).
Multicomponent Reaction Synthesis
Another research application involves a Palladium-Catalyzed Three-Component Reaction , where tert-butylamine plays a crucial role in the synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This study underscores the importance of the tert-butyl group in facilitating multicomponent reactions, leading to the efficient creation of complex heterocyclic structures, which are valuable in drug discovery and development (Qiu et al., 2017).
Synthesis of Amino Carbonates
Research into Synthesis of tert-butyl aminocarbonate , a new type of compound that can rapidly acylate amines in both organic and aqueous solutions, highlights the compound's utility in the development of acylating agents. This innovative approach to amine acylation could have implications for peptide synthesis, pharmaceutical manufacturing, and material science, offering a versatile tool for chemical transformations (Harris & Wilson, 1983).
Chiral Auxiliary Applications
The compound has also been explored for its potential as a chiral auxiliary in asymmetric synthesis, demonstrating the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This research provides valuable insights into the use of tert-butyl-based compounds as chiral auxiliaries for dipeptide synthesis, contributing to advancements in the synthesis of enantiomerically pure compounds (Studer et al., 1995).
Economical Synthesis from Natural Precursors
An economical synthesis route for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed, highlighting the importance of this compound in the industrial preparation of pharmaceutically active substances. This process emphasizes the compound's role in streamlining the synthesis of valuable intermediates from readily available starting materials, underlining its significance in reducing costs and improving efficiency in pharmaceutical production (Han et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4;/h8,15H,5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOBRLVRSFMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
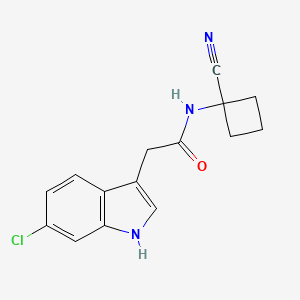
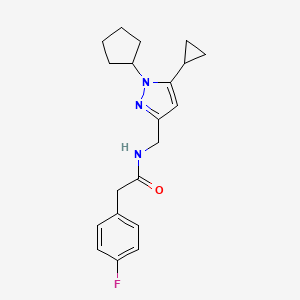


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
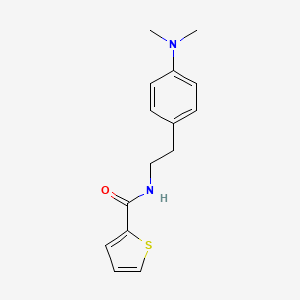
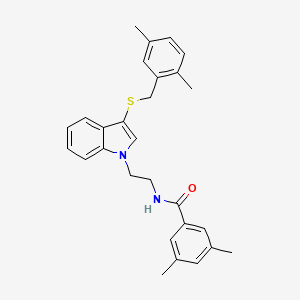
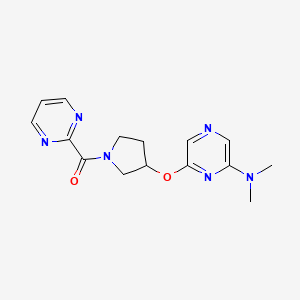

![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871644.png)